molecular formula C22H17F3N6O B6531902 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide CAS No. 1019106-15-0

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6531902
CAS No.: 1019106-15-0
M. Wt: 438.4 g/mol
InChI Key: QZUCKNYWMOESFG-UHFFFAOYSA-N
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Description

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core linked to a 3-methylpyrazole moiety, an aminophenyl bridge, and a benzamide group with a trifluoromethyl (-CF₃) substituent. This structure integrates multiple pharmacophoric elements:

  • 3-Methylpyrazole: Enhances metabolic stability and modulates electronic properties.
  • Trifluoromethylbenzamide: The -CF₃ group improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O/c1-14-12-13-31(30-14)20-11-10-19(28-29-20)26-15-6-8-16(9-7-15)27-21(32)17-4-2-3-5-18(17)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCKNYWMOESFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Core Heterocycle Variations
  • Pyridazine vs. Pyrimidine/Thiazole :
    • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): Shares the pyridazine-pyrazole backbone but lacks the trifluoromethylbenzamide group. The methylphenyl substituent may reduce solubility compared to the target compound’s -CF₃ group .
    • Thiazole-containing Amides (): Replacing pyridazine with thiazole alters electronic properties. Thiazole’s sulfur atom may enhance π-stacking but reduce hydrogen-bonding capacity compared to pyridazine’s nitrogen-rich structure .
2.2. Substituent Effects
  • Trifluoromethyl (-CF₃) vs. Bromo (-Br): N-(4-Bromo-3-(trifluoromethyl)phenyl)-...benzamide (): Contains both -Br and -CF₃ groups.
  • Fluorinated Chromen Derivatives (): A chromen-2-yl core with fluorine substituents shows how fluorination improves metabolic stability. However, the chromen system’s fused rings may introduce steric hindrance absent in the target compound’s pyridazine .
2.3. Linker and Functional Group Differences
  • Amide vs.
3.2. Characterization Data
Compound Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Not reported Expected: IR ~1650 cm⁻¹ (amide C=O), ¹H NMR δ 6.7–8.5 (aromatic)
N-(4-Bromo-3-(CF₃)phenyl)-...benzamide 99–102 IR: 1651 cm⁻¹ (C=O), ¹H NMR δ 4.26 (d, 4H)
Fluorinated Chromen Derivative 175–178 Mass: 589.1 (M+1)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound enhances lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration compared to ’s methylphenyl derivative.
  • Metabolic Stability : Fluorine and -CF₃ groups in the target compound and ’s chromen derivative both resist CYP450-mediated oxidation, but the pyridazine core may confer unique metabolic pathways .
  • Solubility : The benzamide group improves aqueous solubility relative to ’s thiazole derivatives, which lack polar amide linkages .

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